molecular formula C8H13N5OS B3048582 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine CAS No. 175204-65-6

4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine

Cat. No.: B3048582
CAS No.: 175204-65-6
M. Wt: 227.29 g/mol
InChI Key: CMDNAVZVMWGGBE-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with a methylthio group, a morpholino group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with thiourea under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the triazine intermediate with methylthiol or its derivatives.

    Substitution with Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where the triazine intermediate is reacted with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.

    Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: A compound with a similar methylthio group but different core structure.

    4-(Methylthio)phenylacetonitrile: Another compound with a methylthio group and a different functional group.

    1,3,5-Triazine Derivatives: Various derivatives of 1,3,5-triazine with different substituents.

Uniqueness

4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and potential interactions with biological targets, while the methylthio group provides additional sites for chemical modification and activity enhancement.

Properties

IUPAC Name

4-methylsulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5OS/c1-15-8-11-6(9)10-7(12-8)13-2-4-14-5-3-13/h2-5H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDNAVZVMWGGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369416
Record name 4-(Methylsulfanyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-65-6
Record name 4-(Methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfanyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine
Reactant of Route 2
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine
Reactant of Route 4
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4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine
Reactant of Route 6
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine

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